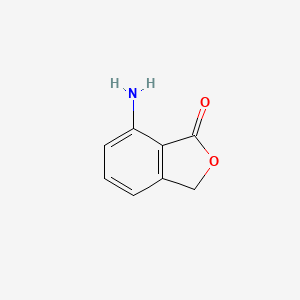

7-Aminoisobenzofuran-1(3H)-one

Description

Significance of Isobenzofuran-1(3H)-ones (Phthalides) in Heterocyclic Chemistry Research

Isobenzofuran-1(3H)-ones, commonly known as phthalides, represent a significant class of heterocyclic compounds that have garnered continuous interest in the field of organic and medicinal chemistry. solubilityofthings.combeilstein-journals.orgnih.gov Their fundamental structure consists of a benzene (B151609) ring fused to a γ-lactone ring. rsc.orgarabjchem.org This structural motif is present in a wide array of naturally occurring compounds, particularly in plants of the Apiaceae family and various fungi, bacteria, and liverworts. rsc.orgarabjchem.orgnih.gov

The importance of phthalides in academic research is underscored by their diverse biological activities. Numerous studies have demonstrated that phthalide (B148349) derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, antifungal, and cytotoxic effects. nih.govontosight.airesearchgate.net For instance, certain naturally occurring phthalides have been investigated for their potential in treating neurological diseases such as stroke, Alzheimer's, and Parkinson's disease. nih.govnih.gov The synthetic versatility of the phthalide scaffold allows for various chemical modifications, making it a valuable building block in the synthesis of complex natural products and pharmaceutical drugs. solubilityofthings.comrsc.orgnih.gov This has led to extensive research into new synthetic methodologies for creating 3-substituted phthalides, which often possess enhanced biological and physiological activities. beilstein-journals.orgrsc.org

The reactivity of the phthalide structure at multiple positions, including the C1 carbonyl group and the C3 position, allows for the introduction of various functional groups, further expanding their chemical diversity and potential applications. nih.gov The exploration of these heterocyclic structures continues to be a fertile ground for the discovery of new pharmacologically active substances. solubilityofthings.com

Academic Context and Research Landscape of 7-Aminoisobenzofuran-1(3H)-one

Within the broader class of phthalides, this compound is a specific derivative that has found its niche in academic and industrial research, primarily as a key chemical intermediate. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .

The research landscape for this compound is largely centered on its utility in synthetic chemistry. It serves as a precursor for the creation of more complex molecules with potential biological activities. For example, research has been conducted on novel methods for the synthesis of bromo-substituted 7-amino-phthalides, highlighting the compound's role as a starting material for generating halogenated derivatives. chemrxiv.org The introduction of a bromine atom is significant as halide-substituted phthalides are found in many biologically active natural products. chemrxiv.org

Furthermore, the amino group on the benzene ring provides a reactive site for further functionalization, making it a valuable building block for creating a diverse range of compounds. The synthesis of this compound itself can be achieved through processes like the desulfonation of precursor compounds. chemrxiv.org While not as extensively studied for its own biological effects as some other phthalide derivatives, its importance lies in its role as a foundational molecule for the synthesis of targeted compounds in pharmaceutical and materials science research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C8H7NO2 | 149.15 |

Historical Development of Research on Amino-substituted Isobenzofuranones

The study of amino-substituted isobenzofuranones is an extension of the broader research into phthalide chemistry, which began with the first synthesis of the parent compound, 1(3H)-isobenzofuranone, in the early 20th century. nih.gov The exploration of amino-substituted derivatives gained traction as researchers sought to modify the electronic and steric properties of the phthalide core to modulate biological activity.

Early research efforts focused on developing synthetic routes to access these compounds. Over the years, various methods have been reported for the synthesis of amino-substituted phthalides. For instance, cascade reactions involving glycine (B1666218) Schiff bases and 2-carbomethoxy benzaldehyde (B42025) have been developed to produce α-amino ester 3-substituted phthalides. rsc.orgnih.gov This methodology was later expanded to create enantioselective versions of the reaction. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKRDQGDSFSYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447958 | |

| Record name | 7-Amino-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-64-5 | |

| Record name | 7-Amino-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Aminoisobenzofuran 1 3h One and Its Derivatives

Direct Synthesis Approaches to 7-Aminoisobenzofuran-1(3H)-one

The direct synthesis of the this compound core, also known as 7-aminophthalide, can be achieved through specialized methods that construct the bicyclic lactone system.

Flash Vacuum Pyrolysis (FVP) Methodologies

Flash Vacuum Pyrolysis (FVP) represents a powerful technique for the synthesis of complex molecules through unimolecular gas-phase reactions at high temperatures and low pressures. nih.gov This method has been successfully employed to generate this compound.

In a notable application, the pyrolysis of propargyl methyl anthranilate at 600 °C and a pressure of 10⁻² Torr resulted in the formation of this compound with a 34% yield. researchgate.net The proposed mechanism involves the cyclization of the methyl ester group at the ortho position, accompanied by the elimination of the propargyl group. researchgate.net This reaction demonstrates the utility of FVP in creating the fused ring system from a suitable acyclic precursor. researchgate.net

Table 1: FVP Synthesis of this compound

| Precursor | Temperature (°C) | Pressure (Torr) | Product | Yield (%) | Ref. |

|---|

Other Established Synthetic Routes

Beyond FVP, other synthetic routes have been developed. One method involves the treatment of a substituted anthranilate precursor with strong acid. Specifically, the synthesis of 7-Amino-3H-isobenzofuran-1-one has been accomplished by reacting methyl 2-N-methyl-2-N-tosyl-6-nitroanthranilate with concentrated sulfuric acid at 100°C. imjst.org This process facilitates the formation of the phthalide (B148349) ring through the hydrolysis of the methyl ester and subsequent intramolecular nucleophilic attack of the resulting carboxylic acid onto the benzylic position. This cyclization is followed by the desulfonation of the protecting group to yield the final 7-amino substituted product. imjst.org

Synthesis of Substituted Isobenzofuran-1(3H)-one Derivatives

The synthesis of derivatives, particularly those with substitutions at the 3-position of the isobenzofuran-1(3H)-one scaffold, is commonly achieved through the condensation of o-phthalaldehydic acid (2-formylbenzoic acid) with various primary amines. This reaction provides a direct and efficient pathway to a wide range of analogs.

Synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one Analogs

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one is a well-documented example of the condensation strategy. The reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine (B23340) proceeds with high efficiency, affording the target compound in a 90% yield. arabjchem.orgpau.edu.tr The reaction is typically carried out by refluxing the reactants in a suitable solvent. arabjchem.org The resulting product has been thoroughly characterized using various spectroscopic techniques, and its crystal structure has been determined by X-ray diffraction. arabjchem.org

Table 2: Synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (K) | Ref. |

|---|

Synthesis of 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one Analogs

A novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been synthesized and its structure analyzed both experimentally and theoretically. acs.orgscispace.com The synthesis follows the general and robust method of reacting phthalaldehydic acid with the corresponding amine. In this case, 2-amino-5-methylpyridine (B29535) is condensed with phthalaldehydic acid to yield the target analog. nih.govacs.org The structure of this novel compound has been confirmed through X-ray single-crystal diffraction and IR spectroscopy. acs.org

Table 3: Synthesis of 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one

| Reactant 1 | Reactant 2 | Product | Ref. |

|---|

Synthesis of 3-((4-chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one Analogs

The synthesis of 3-((4-chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one has been accomplished following a standard procedure for preparing 3-substituted phthalides. researchgate.net This method involves the reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) with a primary heterocyclic amine, in this instance, 2-amino-4-chloro-6-methylpyrimidine. imjst.orgresearchgate.net The reaction, typically conducted by refluxing in methanol (B129727), yields the desired crystalline product. imjst.org This synthetic approach highlights a versatile pathway to various aminophthalides. imjst.org

Table 4: Synthesis of 3-((4-chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one

| Reactant 1 | Reactant 2 | Product | Ref. |

|---|

Synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones

The synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones has been achieved through a one-pot, three-component reaction. This method involves the condensation of 2-carboxybenzaldehyde (B143210), various 4-substituted anilines, and isocyanides. The reaction proceeds efficiently in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in methanol at room temperature. This approach is notable for its operational simplicity, high yields, and the ability to generate a library of derivatives by varying the aniline (B41778) and isocyanide components.

A key aspect of this methodology is the formation of a diverse set of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones. The reaction accommodates a range of functional groups on the aniline ring, including electron-donating and electron-withdrawing groups, as well as different isocyanides such as tert-butyl isocyanide and cyclohexyl isocyanide. The synthesized compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, with crystal structures for some derivatives confirming their molecular geometry.

Detailed research findings have demonstrated the efficiency of this synthetic route. For instance, the reaction of 2-carboxybenzaldehyde with 4-methoxyaniline and tert-butyl isocyanide yields the corresponding product in high yield. The reaction conditions are mild, and the procedure avoids the use of hazardous reagents or solvents, making it an environmentally benign process.

Table 1: Synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones

| Substituent on Aniline | Isocyanide | Yield (%) |

|---|---|---|

| 4-Methoxy | tert-Butyl isocyanide | 92 |

| 4-Methyl | tert-Butyl isocyanide | 90 |

| 4-Chloro | tert-Butyl isocyanide | 88 |

| 4-Bromo | tert-Butyl isocyanide | 87 |

| 4-Nitro | tert-Butyl isocyanide | 85 |

| 4-Methoxy | Cyclohexyl isocyanide | 90 |

| 4-Methyl | Cyclohexyl isocyanide | 88 |

Synthesis of 3-(thiazol-2-ylamino)isobenzofuran-1(3H)-one

The synthesis of 3-(thiazol-2-ylamino)isobenzofuran-1(3H)-one involves a multi-component reaction that highlights the versatility of isocyanide-based syntheses. This compound is prepared through the reaction of 2-formylbenzoic acid, 2-aminothiazole, and an isocyanide in the presence of a suitable catalyst. This approach provides a direct and efficient route to this specific heterocyclic system.

The reaction mechanism is believed to proceed through the initial formation of an imine from the condensation of 2-formylbenzoic acid and 2-aminothiazole. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and rearrangement, affords the final 3-(thiazol-2-ylamino)isobenzofuran-1(3H)-one product. The use of methanol as a solvent and carrying out the reaction at room temperature are typical conditions for this synthesis.

One-Pot Synthetic Strategies for Spiro-Isobenzofuran Compounds

One-pot synthetic strategies are highly valuable for the construction of complex molecular architectures like spiro-isobenzofuran compounds from simple starting materials in a single operation. These strategies often rely on cascade or domino reactions, where multiple bond-forming events occur sequentially without the need to isolate intermediates.

One such strategy involves a three-component reaction between 2-formylbenzoic acid, an amine, and an isocyanide to generate a 3-amino-isobenzofuran-1(3H)-one intermediate. This intermediate can then undergo further reactions in the same pot. For the synthesis of spiro[indoline-3,1'-isobenzofuran]-2-one derivatives, an intramolecular cyclization of a pre-formed N-(2-carboxyphenyl)indole can be induced.

Another powerful one-pot method for synthesizing spiro-isobenzofuran derivatives involves the reaction of ninhydrin, an isocyanide, and a primary amine. This three-component reaction leads to the formation of spiro[indane-1,3-dione-2,3'-isobenzofuran]-1'-one derivatives in good yields. The reaction is typically carried out in a common organic solvent like methanol or ethanol (B145695) at room temperature.

Precursor Roles of Aminoisobenzofuran-1(3H)-one Isomers in Complex Molecule Synthesis

Isomers of aminoisobenzofuran-1(3H)-one serve as crucial building blocks in the synthesis of more complex molecules, leveraging the reactive amino group for further functionalization.

Role of 5-Aminoisobenzofuran-1(3H)-one as a Synthetic Intermediate

5-Aminoisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its primary amine functionality provides a handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization followed by substitution reactions.

For example, 5-Aminoisobenzofuran-1(3H)-one can be acylated with various acid chlorides or anhydrides to produce a library of N-acylated derivatives. These derivatives can exhibit interesting biological properties or serve as monomers for the synthesis of polyamides or polyimides with specific thermal or optical properties.

Furthermore, the amino group of 5-Aminoisobenzofuran-1(3H)-one can be diazotized and subsequently replaced by a variety of substituents, such as halogens, cyano, or hydroxyl groups, through Sandmeyer or related reactions. This allows for the introduction of diverse functionalities at the 5-position of the isobenzofuranone core, leading to a wide array of substituted analogs for further investigation. This versatility makes 5-Aminoisobenzofuran-1(3H)-one a valuable platform for the development of new compounds.

Chemical Reactivity and Derivatization of 7 Aminoisobenzofuran 1 3h One

Reaction Pathways Involving the Amino Group

The nucleophilic character of the primary aromatic amine in 7-Aminoisobenzofuran-1(3H)-one is the cornerstone of its reactivity, allowing it to participate in numerous classical and modern organic reactions. These transformations facilitate the construction of new carbon-nitrogen and carbon-carbon bonds, providing access to a wide variety of substituted derivatives.

Acyl Group Substitution

Acylation is a fundamental transformation of primary amines. The amino group of this compound can readily react with acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base, to form the corresponding N-acyl amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism. rsc.org The basic conditions deprotonate the nitrogen atom, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acylating agent. rsc.org While specific studies detailing the acylation of this compound are not prevalent in the reviewed literature, the reaction is a standard procedure for aromatic amines. The resulting N-acyl derivatives are valuable intermediates in organic synthesis. nih.gov

Table 1: Representative Conditions for Acylation of Aromatic Amines

| Amine Substrate | Acylating Agent | Solvent | Base | Product | Ref. |

| L-Valine | 4-(Phenylsulfonyl)benzoyl chloride | Dichloromethane (B109758) | 4-Methylmorpholine | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | nih.gov |

| Amino Acids | N-Acylating Reagent | Acetonitrile | Diphenyldisulfide/Triphenylphosphine | N-Acyl Amino Acid | rsc.org |

This table presents illustrative examples of acylation reactions on amino compounds to demonstrate typical reagents and conditions, as specific data for this compound was not found in the cited literature.

Reactions with Organometallic Reagents

The reaction of this compound with common organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is primarily dictated by the most acidic proton in the molecule, which is the N-H proton of the amino group. Instead of adding to the lactone carbonyl group, these highly basic reagents will typically deprotonate the amine to form a magnesium or lithium amide salt. This acid-base reaction is generally very fast. The resulting N-metallated species is less reactive as a nucleophile. The lactone carbonyl could potentially be attacked by a second equivalent of the organometallic reagent, but the initial deprotonation of the amine is the most probable event.

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. byjus.com While classical Mannich reactions often work best with aliphatic amines, with some sources noting that aromatic amines tend to be unreactive, variations of this reaction are known to incorporate aromatic amines. adichemistry.comnrochemistry.com In such a reaction, this compound would serve as the amine component. The reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. byjus.com An enolizable carbonyl compound then attacks this iminium ion to furnish the final product. byjus.com A special variant known as the Betti reaction involves the condensation of aldehydes, primary aromatic amines, and phenols. taylorandfrancis.com

Table 2: Illustrative Components of the Mannich Reaction

| Amine Component | Aldehyde Component | Active Hydrogen Compound | Product Type | Ref. |

| Dimethylamine | Formaldehyde | Acetone | β-Aminoketone | adichemistry.com |

| Methylamine | Butanedial | 3-Oxoglutaric acid | Tropinone | adichemistry.com |

| Primary/Secondary Amine | Formaldehyde | Phenol | Aminomethylated Phenol | adichemistry.com |

This table illustrates typical components used in Mannich reactions. Specific application to this compound as the amine component is plausible but was not explicitly detailed in the surveyed literature.

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.gov this compound can act as the amine component in this transformation. The reaction is particularly useful for synthesizing unnatural α-amino acids and their derivatives. thieme-connect.com Research has shown that even electron-poor aromatic amines, such as aminopyridines, can undergo the Petasis reaction, often facilitated by microwave irradiation to improve yields and reaction times. thieme-connect.com This suggests that this compound would be a viable substrate, reacting with a carbonyl (like glyoxylic acid) and a suitable boronic acid to yield N-substituted amino acid derivatives. The use of hexafluoro-2-propanol (HFIP) as a solvent has also been shown to overcome the low reactivity of some primary aromatic amines under mild conditions. acs.org

Table 3: Representative Petasis Reaction with an Aromatic Amine

| Amine | Carbonyl | Boronic Acid | Conditions | Product | Yield | Ref. |

| 3-Aminopyridine | Glyoxylic acid | Phenylboronic acid | EtOH, Microwave, 150 °C, 600s | 2-((Pyridin-3-yl)amino)-2-phenylacetic acid | 56% | thieme-connect.com |

| 3-Aminopyridine | Glyoxylic acid | 4-Methoxyphenylboronic acid | EtOH, Microwave, 150 °C, 600s | 2-(4-Methoxyphenyl)-2-((pyridin-3-yl)amino)acetic acid | 66% | thieme-connect.com |

| 2-Aminothiophene | Glyoxylic acid | Phenylboronic acid | HFIP, rt, 16h | 2-((Thiophen-2-yl)amino)-2-phenylacetic acid | 78% | acs.org |

This table provides examples of the Petasis reaction with other aromatic amines to illustrate potential reaction outcomes, as specific data for this compound was not available in the cited literature.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones, not a reaction pathway that directly involves the derivatization of a pre-existing amino group. alfa-chemistry.commdpi.comwikipedia.org The reaction uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source (in the case of ammonium formate) to convert a carbonyl compound into an amine. mdpi.comwikipedia.org

A primary or secondary amine can be used as the nitrogen source instead of ammonia/ammonium formate, which results in the formation of a secondary or tertiary amine, respectively. alfa-chemistry.com In this context, this compound could theoretically act as the amine nucleophile that initially condenses with an external aldehyde or ketone to form an iminium ion. This intermediate would then be reduced by formic acid to yield an N-alkylated or N,N-dialkylated derivative. However, the primary utility of the Leuckart-Wallach reaction is the synthesis of amines from carbonyls. mdpi.com

Ugi Reaction

The Ugi reaction is a powerful four-component reaction (4CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide derivative. organic-chemistry.orgacs.org This multicomponent approach allows for the rapid generation of complex, peptide-like molecules from simple starting materials. organic-chemistry.org The amino group of this compound makes it a suitable candidate for the amine component in this transformation.

The reaction mechanism is thought to begin with the condensation of the amine and the aldehyde to form an imine. organic-chemistry.org Subsequent protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable final product. organic-chemistry.org The reaction is highly convergent and atom-economical, making it a valuable tool in combinatorial chemistry and drug discovery. sciepub.com

Table 4: Representative Ugi Four-Component Reaction

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Conditions | Product | Ref. |

| Aniline (B41778) | Benzaldehyde (B42025) | Benzoic acid | tert-Butyl isocyanide | Water, rt, 24h | N-(1-(tert-Butylamino)-1-oxo-2-phenylpropan-2-yl)-N-phenylbenzamide | sciepub.com |

| Aniline | Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | Solvent-free, MW, 10 min | N-(1-(tert-Butylamino)-1-oxo-2-phenylpropan-2-yl)-N-phenylbenzamide | sciepub.com |

| Hydroxylamine | Aliphatic Aldehyde | Carboxylic acid | Isocyanide | Methanol (B129727), rt, 2 days | α-Acyloxyamino acetamide | nih.gov |

This table shows examples of the Ugi reaction to illustrate its components and conditions. Specific data for this compound as the amine component was not found in the cited literature.

Reactions Involving the Lactone Moiety and Aromatic Ring

The γ-lactone ring fused to the aromatic system in this compound is a key functional group that can undergo various transformations typical of cyclic esters. Concurrently, the amino-substituted benzene (B151609) ring allows for reactions such as cross-coupling, enabling further functionalization.

Bouveault-Blanc Reduction

The Bouveault-Blanc reduction is a classic chemical reaction that reduces esters to primary alcohols using metallic sodium in an absolute alcohol solvent, typically ethanol (B145695). vedantu.comwikipedia.org This method offers an alternative to reductions by metal hydrides like lithium aluminum hydride. vedantu.comwikipedia.org The mechanism involves a single-electron transfer from sodium metal to the carbonyl group of the ester, with the alcohol serving as a proton source. vedantu.com

When applied to this compound, the lactone (a cyclic ester) is the target for reduction. The reaction would cleave the ester bond and reduce the resulting carboxylate and the ester-linked carbon. This process converts the lactone into a diol. The expected product from the Bouveault-Blanc reduction of this compound is (2-amino-6-(hydroxymethyl)phenyl)methanol. The reaction requires anhydrous conditions, as any moisture would rapidly consume the sodium metal. wikipedia.org

Table 1: Bouveault-Blanc Reduction of this compound

| Reactant | Reagents & Conditions | Expected Product |

| This compound | Sodium (Na), Anhydrous Ethanol (C₂H₅OH) | (2-amino-6-(hydroxymethyl)phenyl)methanol |

Catalytic Hydrogenation

Catalytic hydrogenation utilizes hydrogen gas (H₂) and a metal catalyst to reduce functional groups. While commonly used for alkenes and alkynes, it can also reduce carbonyl compounds, though often requiring more forcing conditions like high pressure. youtube.com The choice of catalyst and reaction conditions, such as pH, can impart significant selectivity.

For derivatives of this compound, catalytic hydrogenation has been shown to be highly condition-dependent. For instance, the hydrogenation of the related 7-amino-3-hydroxy-3-methylphthalide with a Raney nickel catalyst at pH 6 successfully reduces the hydroxyl group while leaving the lactone intact. However, increasing the pH to 7-8 under the same conditions leads to selective opening of the lactone ring. This suggests that under neutral to basic conditions, the lactone ring of this compound could be hydrogenated, likely leading to ring-opening to form the corresponding amino alcohol. Conversely, catalytic hydrogenation (e.g., with Pd/C) is a standard method to reduce a nitro group to form the 7-amino functionality, a process during which the phthalide (B148349) ring remains stable. rsc.orgechemi.com

Table 2: Catalytic Hydrogenation of Phthalide Derivatives

| Substrate | Catalyst | Conditions | Product | Finding | Citation |

| 7-amino-3-hydroxy-3-methylphthalide | Raney Nickel | 3.9 bar H₂, 90°C, pH 6 | 7-amino-3-methylphthalide | Selective reduction of hydroxyl group, lactone stable. | |

| 7-amino-3-hydroxy-3-methylphthalide | Raney Nickel | 3.9 bar H₂, 90°C, pH 7-8 | 2-amino-6-ethylbenzoic acid | Selective opening of the lactone ring. | |

| 7-Nitro-phthalide derivative | Pd/C or Raney-Ni | H₂ | 7-Aminophthalide derivative | Reduction of nitro group, lactone stable. | rsc.org |

Complex Metal Hydride Reductions

Complex metal hydrides are powerful and versatile reducing agents in organic synthesis. libretexts.org Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing a wide range of functional groups, including esters and lactones, to primary alcohols. libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder agent, typically used for aldehydes and ketones, but its reactivity can be enhanced. libretexts.org

The reduction of the lactone in this compound with a strong hydride agent like LiAlH₄ is expected to proceed readily. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring cleavage and further reduction. This process would yield (2-amino-6-(hydroxymethyl)phenyl)methanol. Due to the high reactivity of LiAlH₄, the reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxides. youtube.comlibretexts.org

Table 3: Complex Metal Hydride Reduction of this compound

| Reactant | Reagents & Conditions | Expected Product |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF2. Aqueous Workup (e.g., H₂O) | (2-amino-6-(hydroxymethyl)phenyl)methanol |

Ester Cleavage

As a cyclic ester, the lactone ring of this compound is susceptible to cleavage by nucleophiles, most commonly through hydrolysis (with water) or aminolysis/ammonolysis (with amines/ammonia). These reactions are fundamental in derivatizing the core structure.

A documented example involves the reaction of the related 6-aminoisobenzofuran-1(3H)-one with ethane-1,2-diamine in methanol at room temperature. amazonaws.com The reaction results in the cleavage of the lactone ring by the amine nucleophile to form a new amide bond, yielding a hydroxyethyl-substituted benzamide (B126) derivative. amazonaws.com Similarly, this compound would be expected to react with various amines to open the lactone ring and form the corresponding N-substituted 2-(hydroxymethyl)benzamides. This reaction provides a straightforward route to a diverse range of derivatives by varying the amine used for the cleavage.

Table 4: Ester Cleavage via Aminolysis

| Reactant | Reagents & Conditions | Product Type | Citation |

| 6-aminoisobenzofuran-1(3H)-one | Ethane-1,2-diamine, Methanol, Room Temperature | Ring-opened N-substituted benzamide | amazonaws.com |

| This compound | Primary or Secondary Amine (R¹R²NH) | 2-(Hydroxymethyl)-N-substituted-benzamide | Inferred |

Buchwald-Hartwig C-N and C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. mychemblog.com

The primary amino group of this compound makes it an ideal substrate for Buchwald-Hartwig C-N bond formation, acting as the amine component. It can be coupled with a variety of aryl halides or pseudohalides (e.g., triflates, mesylates) to produce N-aryl derivatives, specifically 7-(diarylamino)isobenzofuran-1(3H)-ones. orgsyn.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). mychemblog.comorgsyn.org While C-O bond formations are also possible under similar principles, the direct C-N arylation of the amino group is the most direct application of this chemistry to the title compound.

Table 5: Buchwald-Hartwig C-N Coupling of this compound

| Reactant 1 | Reactant 2 | Reagents & Conditions | Expected Product Class |

| This compound | Aryl Halide or Triflate (Ar-X) | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., NaOt-Bu) | 7-(N-arylamino)isobenzofuran-1(3H)-one |

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a complementary method to the Buchwald-Hartwig reaction for forming aryl C-N and C-O bonds. wikipedia.org This reaction utilizes a copper catalyst, often in the form of copper(II) acetate, to couple amines or alcohols with arylboronic acids. organic-chemistry.orgalfa-chemistry.com A key advantage is that the reaction can often be run at room temperature and is tolerant of air and moisture. wikipedia.orgorganic-chemistry.org

In this reaction, the amino group of this compound serves as the nucleophilic partner for coupling with an arylboronic acid. The process is catalyzed by a copper(II) salt and typically requires a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like dichloromethane or methanol. researchgate.net The reaction yields N-arylated products, similar to the Buchwald-Hartwig amination. The broad availability of substituted arylboronic acids allows for the synthesis of a large library of 7-(N-arylamino)isobenzofuran-1(3H)-one derivatives.

Table 6: Chan-Lam C-N Coupling of this compound

| Reactant 1 | Reactant 2 | Reagents & Conditions | Expected Product Class |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Copper(II) Acetate (Cu(OAc)₂), Base (e.g., Pyridine), Air (Oxidant) | 7-(N-arylamino)isobenzofuran-1(3H)-one |

Specialized Acylation Reagents (Carbodiimides, Vilsmeier Reagent)

The presence of a primary amino group and an activated aromatic system in this compound allows for acylation reactions at two distinct positions using specialized reagents. These reactions can either introduce an acyl group onto the nitrogen atom (N-acylation) or onto the benzene ring (C-acylation), depending on the reagent and conditions employed.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgdut.ac.za

Given the presence of the activating amino (-NH₂) group, the benzene ring of this compound is sufficiently electron-rich to undergo electrophilic aromatic substitution with the Vilsmeier reagent. The substitution is expected to occur at the position ortho to the highly activating amino group. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aromatic aldehyde. wikipedia.org

Table 1: Predicted Vilsmeier-Haack Formylation of this compound

| Reactant | Reagents | Predicted Product |

| This compound | 1. DMF, POCl₃2. H₂O | 7-Amino-6-formylisobenzofuran-1(3H)-one |

Carbodiimide-Mediated Acylation:

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents to facilitate the formation of amide bonds between carboxylic acids and primary or secondary amines. researchgate.net This method avoids the need to convert the carboxylic acid to a more reactive acyl chloride or anhydride.

In this context, the amino group of this compound can act as the nucleophile. The carbodiimide (B86325) activates the carboxyl group of a carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form a stable amide bond, releasing a urea (B33335) byproduct. researchgate.net This reaction provides a direct route to N-acylated derivatives of this compound.

Table 2: General Scheme for Carbodiimide-Mediated N-Acylation

| Reactant 1 | Reactant 2 | Coupling Agent | Expected Product |

| This compound | Carboxylic Acid (R-COOH) | EDCI or DCC | 7-(Acylamino)isobenzofuran-1(3H)-one |

Ring-Contracting Rearrangements Leading to Isobenzofuranone Systems

Ring-contraction rearrangements represent a sophisticated synthetic strategy for the construction of smaller, often strained ring systems from larger ones. wikipedia.orgrsc.org In the context of isobenzofuranone synthesis, specific precursors can undergo rearrangement to form the five-membered lactone ring characteristic of the phthalide structure.

A notable example involves the oxidative ring-contracting rearrangement of 3-amino-4-(arylamino)-1H-isochromen-1-ones (diaminoisocoumarins) to afford 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides. This transformation provides a novel pathway to highly functionalized isobenzofuranone derivatives. The reaction proceeds from a six-membered isocoumarin (B1212949) ring to the five-membered isobenzofuranone (phthalide) ring. The proposed mechanism suggests that an oxidant, potentially atmospheric oxygen or DMSO, facilitates the rearrangement, which involves the contraction of the heterocyclic ring to generate the stable phthalide core.

Detailed studies have demonstrated this rearrangement under specific conditions, leading to the formation of unique isobenzofuranone structures that would be challenging to access through other synthetic routes.

Table 3: Examples of Ring-Contracting Rearrangements to Isobenzofuranone Derivatives

| Starting Material (Isocoumarin Derivative) | Reaction Conditions | Product (Isobenzofuranone Derivative) | Yield |

| 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | DMF, 120 °C | 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid | 62% |

| 3-Amino-4-(phenylamino)-1H-isochromen-1-one | DMSO, 120 °C | 3-Oxo-1-(phenylamino)-1,3-dihydroisobenzofuran-1-carboxamide | - |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 7-Aminoisobenzofuran-1(3H)-one, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the amine protons. The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The position of the amino group at C-7 strongly influences the chemical shifts of these protons through its electron-donating nature. Protons ortho and para to the amino group are expected to be shifted upfield (to a lower δ value) compared to those in the unsubstituted parent compound, phthalide (B148349). The two methylene protons at the C-3 position are diastereotopic and would ideally appear as a singlet around δ 5.3 ppm. The two protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

While specific data for this compound is not widely published, analysis of closely related structures provides a strong basis for expected values.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H-4, H-5, H-6) | 6.8 - 7.5 | d, t, d | Shifts and coupling patterns depend on the electronic effect of the C-7 amino group. |

| Methylene H (H-3) | ~5.3 | s | Represents the two protons of the CH₂ group in the lactone ring. |

| Amine H (NH₂) | Variable (broad) | s (broad) | Shift is solvent-dependent and signal may exchange with D₂O. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The most downfield signal corresponds to the carbonyl carbon (C-1) of the lactone, typically appearing in the range of δ 170-175 ppm. The carbon atom attached to the amino group (C-7) would be significantly shielded. The methylene carbon (C-3) is expected around δ 70 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-1) | 170 - 175 | Lactone carbonyl carbon, typically the most downfield signal. |

| Aromatic C-H | 110 - 135 | Signals for C-4, C-5, and C-6. |

| Aromatic Quaternary C | 120 - 150 | Signals for C-3a and C-7a. |

| Aromatic C-NH₂ (C-7) | 140 - 150 | Carbon directly attached to the electron-donating amino group. |

| Methylene C (C-3) | ~70 | CH₂ carbon of the lactone ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key characteristic absorption bands are those of the N-H bonds of the amine and the C=O bond of the γ-lactone ring. medipol.edu.tr

The primary amine group gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The lactone carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band around 1740-1760 cm⁻¹. imjst.org This is consistent with values seen in other isobenzofuranone derivatives. rsc.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Lactone (C=O) | Stretch | 1740 - 1760 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O | Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions of the aromatic system. The presence of the amino group, a powerful auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent phthalide molecule. This shift is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. Studies on related 3-phenylamino-isobenzofuranones have shown that both the substituent on the phenylamino (B1219803) group and the polarity of the solvent can significantly influence the position of the absorption maxima, indicating a pronounced intramolecular charge transfer (ICT) character. researchgate.net

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Typically, the isobenzofuranone core is essentially planar. The crystal packing is stabilized by a network of intermolecular interactions, which would include hydrogen bonding involving the amino group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. Analysis of related structures shows that the unit cell parameters and bond lengths are consistent within the class of compounds.

| Parameter | Example Compound | Value | Reference |

|---|---|---|---|

| Crystal System | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine Complex | Triclinic | mdpi.com |

| Space Group | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine Complex | P-1 | mdpi.com |

| Planarity | Tetraalkynylhexacene | Adopts a planar conformation in its hexacene (B32393) core. | rsc.org |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is crucial for confirming the molecular weight of a synthesized compound and for gaining structural information from its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. A characteristic fragmentation pattern for phthalide-type structures involves the loss of carbon monoxide (CO, 28 Da) or the formyl radical (CHO, 29 Da). A prominent fragment observed in the mass spectra of many isobenzofuranone derivatives is the phthalidyl cation at m/z = 133, which would correspond to the loss of the amino group (NH₂) in this case, although other pathways are possible. imjst.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 149 | [M]⁺ (C₈H₇NO₂) | Molecular Ion |

| 133 | [M - NH₂]⁺ | Possible loss of the amino group. |

| 121 | [M - CO]⁺ | Loss of carbon monoxide from the lactone. |

| 120 | [M - CHO]⁺ | Loss of a formyl radical. |

Computational and Theoretical Investigations of this compound Remain an Unexplored Area of Research

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the compound this compound are not publicly available. Research into the isobenzofuran-1(3H)-one scaffold is active, with numerous studies performing computational analyses on various derivatives to explore their biological activities and chemical properties. However, the specific data required to detail the electronic, geometric, and interactive properties of the 7-amino substituted version, as requested, has not been found in published works.

Computational chemistry provides powerful tools to predict and understand molecular behavior, and the requested analyses would offer significant insight into the characteristics of this compound. Methodologies like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and molecular docking are standard practices for such investigations.

For context, studies on related isobenzofuran-1(3H)-one derivatives have utilized these methods. For instance, DFT calculations are commonly employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between these orbitals helps to characterize the molecule's stability and electronic properties. Vibrational frequency analysis, also performed with DFT, predicts the infrared spectrum and confirms that the calculated structure corresponds to an energy minimum.

TD-DFT is the method of choice for studying electronic excitations, providing information on absorption spectra and the nature of electronic transitions. Such analyses are vital for understanding the photophysical properties of a compound.

Furthermore, molecular docking simulations are instrumental in predicting how a molecule might interact with biological targets, such as DNA. These simulations can suggest potential binding modes, like minor groove binding or intercalation, and help to elucidate the structural basis for a compound's biological activity. Research on other substituted isobenzofuranones has explored their potential to bind to DNA, often predicting interactions within the minor groove. 3wpharm.com

While these computational techniques are well-established and have been applied to the broader class of isobenzofuran-1(3H)-ones, the specific results of such analyses for this compound are absent from the available scientific literature. Therefore, a detailed discussion on its HOMO/LUMO energies, energy gap, vibrational frequencies, electronic excitations, and DNA binding predictions cannot be provided at this time. The generation of such data would necessitate original computational research to be performed on the molecule.

Computational Chemistry and Theoretical Investigations of 7 Aminoisobenzofuran 1 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Binding Affinity Determinations

Determining the binding affinity of a molecule to a biological target, such as a protein or nucleic acid, is a cornerstone of drug discovery and molecular biology. Computational methods like molecular docking and free energy calculations are essential for predicting these interactions.

Studies on derivatives of the isobenzofuranone scaffold have demonstrated their potential to bind with various biological targets. For instance, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II. nih.gov Computational and experimental results showed that some derivatives exhibited potent inhibitory effects, with Kᵢ values in the nanomolar range, indicating a high affinity for the enzyme's active site. nih.gov

For example, the binding affinities for two of the most effective isoindolinone derivatives against hCA I and hCA II are presented below.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |

| 2c | hCA I | 16.09 ± 4.14 | 11.24 ± 0.291 |

| 2f | hCA I | 11.48 ± 4.18 | 15.33 ± 0.115 |

| 2c | hCA II | 14.87 ± 3.25 | 13.02 ± 0.041 |

| 2f | hCA II | 9.32 ± 2.35 | 16.63 ± 0.145 |

Data sourced from a study on novel isoindolinone derivatives. nih.gov

Furthermore, investigations into the interaction between a 3-substituted phthalide (B148349) derivative, 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one, and double-stranded DNA (dsDNA) have utilized molecular docking to predict the binding mode. researchgate.net These computational approaches are critical for elucidating the specific interactions, such as hydrogen bonding and van der Waals forces, that stabilize the ligand-target complex, providing a quantitative measure of binding strength. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and the stability of its interactions with a target over time. nih.govdntb.gov.ua These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. dntb.gov.ua

Solvatochromism Studies and Solvent-Solute Interaction Modeling

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides valuable information about the electronic structure of a molecule and its interactions with the surrounding solvent molecules. unesp.br Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to model and understand these solvent-solute interactions.

Theoretical calculations using TD-DFT can predict the electronic excitation energies in different solvent environments, often showing good correlation with experimental results. researchgate.net This combined experimental and theoretical approach reveals how the polarity of the medium and specific interactions like hydrogen bonding influence the intramolecular charge transfer (ICT) character of the molecule, which is responsible for the observed solvatochromic shifts. researchgate.net For instance, a bathochromic (red) shift in more polar solvents typically suggests that the excited state is more polar than the ground state. unesp.br

Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of a core molecule can be finely tuned by adding different substituent groups. nih.gov Computational chemistry, particularly using DFT and TD-DFT, is an invaluable tool for predicting and explaining these substituent effects. researchgate.netdiva-portal.org

A systematic study on 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones investigated how various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the molecule's properties. researchgate.net DFT calculations were used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

The study found that both the nature and position of the substituent significantly influence the π-electron conjugation and the degree of intramolecular charge transfer. Generally, attaching an EDG (like -OH or -OCH₃) raises the HOMO energy level, while an EWG (like -NO₂ or -CN) lowers the LUMO energy level. Both types of substitutions tend to decrease the HOMO-LUMO gap compared to the unsubstituted compound, which often leads to a bathochromic shift in the absorption spectrum. researchgate.net

The following table summarizes the calculated electronic properties for a selection of substituted isobenzofuranone derivatives in the gas phase.

| Substituent Group | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| -H (Unsubstituted) | -6.075 | -1.415 | 4.660 |

| -CH₃ | -5.921 | -1.352 | 4.569 |

| -OCH₃ | -5.698 | -1.290 | 4.408 |

| -OH | -5.733 | -1.336 | 4.397 |

| -F | -6.155 | -1.505 | 4.650 |

| -Cl | -6.223 | -1.657 | 4.566 |

| -COCH₃ | -6.365 | -2.049 | 4.316 |

| -NO₂ | -6.645 | -2.574 | 4.071 |

Data derived from theoretical studies on 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones. researchgate.net

These theoretical investigations are crucial for the rational design of new molecules with tailored optical and electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and molecular sensors. nih.gov

Biological and Medicinal Chemistry Research on 7 Aminoisobenzofuran 1 3h One and Its Derivatives

DNA Interaction Studies

The ability of small molecules to bind to DNA is a critical aspect of developing new therapeutic agents. nih.gov Studies on isobenzofuranone derivatives have sought to elucidate the nature of these interactions, including the binding mechanism and the forces that stabilize the resulting complex. nih.govresearchgate.net

Research into how isobenzofuranone derivatives associate with double-stranded DNA (dsDNA) has pointed towards a groove-binding mechanism. nih.govresearchgate.net For instance, the investigation of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one (Z11) revealed that it associates with dsDNA through groove binding. nih.govresearchgate.net Further computational analysis, including molecular docking and molecular dynamics simulations, indicated that the Z11 molecule is situated within the minor groove of the dsDNA, where it forms a stable complex. nih.gov Similarly, studies on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one also concluded that its mode of binding to dsDNA is through the minor groove.

The stability of the complex formed between isobenzofuranone derivatives and dsDNA is attributed to specific molecular interactions. For the derivative Z11, findings imply that both hydrogen bonding and π-alkyl interactions play significant roles in the stabilization of the DNA-ligand complex. nih.gov These non-covalent interactions are crucial for the specific recognition and binding of the small molecule within the DNA minor groove. nih.gov

The strength of the interaction between a compound and DNA is quantified by the binding constant (Kb). A higher Kb value indicates a stronger binding affinity. Spectroscopic and voltammetric techniques have been employed to determine these constants for isobenzofuranone derivatives. nih.gov For example, the binding constant for the interaction of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one with dsDNA was calculated to be 8.13 ×10⁴ ± 0.07 L mol⁻¹. The binding constant for the Z11 derivative with dsDNA was also determined using these methods. nih.gov

Binding Constants of Isobenzofuranone Derivatives with dsDNA

| Compound | Binding Constant (Kb) (L mol⁻¹) | Reference |

|---|---|---|

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | 8.13 ×10⁴ ± 0.07 | |

| Flower Ethanol (B145695) Extract (Containing Isobenzofuranone structures) | 1.97 × 10³ ± 0.37 | researchgate.net |

| Peduncle Ethanol Extract (Containing Isobenzofuranone structures) | 3.68 × 10² ± 0.44 | researchgate.net |

Thermal denaturation and viscosity measurements are key experimental techniques used to distinguish between different DNA binding modes. nih.gov In thermal denaturation studies, the melting temperature (Tm) of dsDNA, which is the temperature at which 50% of the DNA denatures, is monitored in the presence and absence of the compound. researchgate.net For groove binders, a slight or no change in Tm is typically observed, whereas intercalators significantly increase the Tm. The interaction of Z11 with dsDNA was studied using thermal denaturation. nih.govresearchgate.net

Viscosity measurements of DNA solutions provide further insight. Intercalation, which involves the insertion of a molecule between DNA base pairs, causes the DNA helix to lengthen, leading to a significant increase in viscosity. In contrast, groove binding has a much smaller effect on DNA viscosity. These techniques were utilized to confirm that the binding mode of compounds like 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one to dsDNA is minor groove binding.

Antioxidant Activity Investigations

Isobenzofuranone derivatives, both from natural and synthetic origins, have been identified as a class of compounds with notable antioxidant properties. nih.govmdpi.comnih.gov Oxidative stress is implicated in numerous degenerative diseases, making the development of effective antioxidants a key research area. mdpi.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. nih.gov

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com DPPH is a stable free radical, and the ability of a compound to donate a hydrogen atom or electron to DPPH leads to a measurable decrease in its absorbance at 517 nm. nih.gov

Several isobenzofuranone derivatives isolated from the fungus Cephalosporium sp.AL031 demonstrated potent antioxidant activity in DPPH assays. mdpi.comnih.gov The activity is often quantified by the EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov For example, 4,6-dihydroxy-5-methoxy-7-methylphthalide and 4,5,6-trihydroxy-7-methylphthalide showed significant activity. mdpi.com Studies have suggested that the antioxidant activity of these compounds correlates with the number of hydroxyl groups present in their structure. mdpi.com Other synthetic derivatives have also been evaluated, showing a range of scavenging efficacies depending on their specific chemical structures. mdpi.com

DPPH Radical Scavenging Activity of Isobenzofuranone Derivatives

| Compound | Activity Measurement | Result | Reference |

|---|---|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | EC50 | 10 μM | mdpi.comnih.gov |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | EC50 | 7 μM | mdpi.comnih.gov |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | EC50 | 22 μM | mdpi.comnih.gov |

| 4,5,6-trihydroxy-7-methylphthalide (4) | EC50 | 5 μM | mdpi.comnih.gov |

| Gallic Acid (Positive Control) | EC50 | 2 μM | nih.gov |

| (Z)-5-(3-alkoxy-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one derivatives (5 and 7) | % Scavenging at 500 μM | 62% and 61% | mdpi.com |

| (Z)-5-(3,4-dihydroxyl group)-...-thiazol-4(5H)-one derivative (8) | % Scavenging at 500 μM | 77% | mdpi.com |

Ferric Ion Reducing Antioxidant Power (FRAP) Assays

The Ferric Ion Reducing Antioxidant Power (FRAP) assay is a common method used to measure the total antioxidant capacity of a substance. nih.govwikipedia.org The assay determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH. nih.govmybiosource.com The change in absorbance is measured spectrophotometrically, and the antioxidant power is evaluated by comparing this change to that of a known standard, such as Trolox or ferrous ions in a known concentration. nih.govwikipedia.org

Research on benzofuran (B130515) derivatives has utilized the FRAP assay to screen for antioxidant and free radical scavenging capabilities. nih.gov Studies have shown that newly synthesized benzofuran derivatives exhibit good DPPH radical scavenging and ferric reducing antioxidant power. nih.gov The FRAP assay is valued for being inexpensive, simple, and providing highly reproducible results, making it an accessible tool for assessing the antioxidant potential of newly synthesized compounds like isobenzofuranone derivatives. nih.gov The electron-donating capacity of a compound, a key aspect of its antioxidant activity, can be effectively quantified using this method. For instance, studies on various heterocyclic compounds have demonstrated a direct correlation between the FRAP assay results and the substance's ability to donate electrons. researchgate.net

Total Phenolic Content (TP) Assays

The total phenolic content (TPC) of a sample is frequently determined using the Folin-Ciocalteu method. nih.gove-nps.or.krnih.gov This assay relies on the ability of phenolic compounds to reduce the phosphomolybdate-phosphotungstate complex in the Folin-Ciocalteu reagent to a blue-colored product, which can be quantified spectrophotometrically. e-nps.or.krnih.gov The results are typically expressed as gallic acid equivalents (GAE) per unit of the extract. nih.govresearchgate.net

Phenolic compounds are a major group of plant-derived bioactive substances that act as primary antioxidants or free radical terminators. nih.gov Consequently, a positive correlation is often observed between the total phenolic content of a sample and its free radical scavenging activities. researchgate.net For example, research on various plant extracts has shown that those with the highest TPC also exhibit the most potent DPPH radical scavenging activity. researchgate.net This correlation suggests that the antioxidant activity of many extracts and their constituent compounds, including isobenzofuranone derivatives, is largely attributable to their phenolic content. e-nps.or.krresearchgate.net

Ferrous Ions Chelating Property Evaluation

Studies on various medicinal plant extracts have demonstrated that many possess strong metal-chelating activities in a concentration-dependent manner. nih.gov This chelating property is considered a significant aspect of their antioxidant potential. nih.gov Research on novel quinazolin-4(3H)-one derivatives also included transition metals' ions chelation assays as a method to evaluate their antioxidant profile, highlighting the importance of this mechanism in the design of new antioxidant compounds. researchgate.net

Antimicrobial Activity Research

Isobenzofuranone derivatives have been a subject of investigation for their potential as antimicrobial agents. nih.gov Prompted by the varied biological and pharmacological properties of these compounds, researchers have synthesized and screened them against a range of pathogenic bacteria and fungi. imjst.org

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of isobenzofuran-1(3H)-one derivatives. uobabylon.edu.iq For instance, a series of 3-substituted isobenzofuran-1(3H)-one derivatives were screened for their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. uobabylon.edu.iq Certain compounds within these series were found to be active against E. coli, B. subtilis, and S. aureus. uobabylon.edu.iq

Another study involving N-(3-phthalidyl) amines, which are derivatives of isobenzofuranone, tested their inhibitory power against E. coli and S. aureus. The results indicated that these compounds possess notable inhibition effects, particularly against S. aureus. imjst.org Similarly, research on benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum showed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov

| Compound/Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 3-Substituted Isobenzofuran-1(3H)-one (Compounds A1, A2, B2, C3) | Escherichia coli | Active | uobabylon.edu.iq |

| 3-Substituted Isobenzofuran-1(3H)-one (Compounds A1, A2, B2, C3) | Bacillus subtilis | Active | uobabylon.edu.iq |

| 3-Substituted Isobenzofuran-1(3H)-one (Compounds A1, A2, B2, C3) | Staphylococcus aureus | Active | uobabylon.edu.iq |

| N-(3-phthalidyl) Amines (Compounds B1-B4) | Staphylococcus aureus | Powerful Inhibition | imjst.org |

| N-(3-phthalidyl) Amines (Compounds B1-B4) | Escherichia coli | Inhibition Power | imjst.org |

| Benzofuran Derivative (Compound 1) from P. crustosum | Salmonella typhimurium | Moderate (MIC: 12.5 µg/mL) | nih.gov |

| Benzofuran Derivative (Compound 1) from P. crustosum | Staphylococcus aureus | Moderate (MIC: 12.5 µg/mL) | nih.gov |

| Benzofuran Derivative (Compound 1) from P. crustosum | Escherichia coli | Moderate (MIC: 25 µg/mL) | nih.gov |

Antifungal Activity

The antifungal properties of isobenzofuranone derivatives have also been explored. In one study, a series of newly synthesized 3-substituted isobenzofuran-1(3H)-ones were tested and all were found to exhibit antifungal activity against the yeast-like fungus Candida albicans. imjst.org This suggests that this class of compounds could be promising candidates for development as fungicidal drugs.

Further research on benzofurans from Penicillium crustosum also identified compounds with antifungal effects against plant-pathogenic fungi such as Penicillium italicum and Colletotrichum musae. nih.gov The broad-spectrum potential of related heterocyclic compounds, like aminothioxanthones, has been demonstrated against clinically relevant yeasts and filamentous fungi, including species of Candida, Aspergillus, and Trichophyton. nih.gov

| Compound/Derivative Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 3-Substituted Isobenzofuran-1(3H)-one Derivatives | Candida albicans | Exhibited antifungal activity | imjst.org |

| N-(3-phthalidyl) Amines (Compounds B1-B4) | Candida albicans | Inhibition Power | imjst.org |

| Benzofuran Derivative (Compound 6) from P. crustosum | Penicillium italicum | MIC: 12.5 µg/mL | nih.gov |

| Benzofuran Derivative (Compound 6) from P. crustosum | Colletotrichum musae | MIC: 12.5–25 µg/mL | nih.gov |

Anti-inflammatory and Antiplatelet Activity Studies

Derivatives of the isobenzofuranone and benzofuran core structures have been investigated for their potential to modulate inflammatory pathways and platelet aggregation, which are key processes in various cardiovascular and inflammatory diseases. nih.govmdpi.com

Research into benzofuran derivatives has identified compounds with significant anti-inflammatory activity. nih.govnih.govmdpi.com In one study, certain aza-benzofuran compounds were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC₅₀ values indicating potent activity. nih.govmdpi.com Further in silico studies on iodobenzofuran derivatives suggest that their anti-inflammatory effects may be mediated through interactions with cyclooxygenase-1 (COX-1) and COX-2 enzymes. researchgate.net The development of pyridazinone derivatives, another class of heterocyclic compounds, has also focused on their potential as anti-inflammatory agents by targeting phosphodiesterase 4 (PDE4). nih.gov

In the realm of antiplatelet research, various 3-substituted-isobenzofuran-1(3H)-ones have been synthesized and evaluated. nih.govresearchgate.net These studies have shown that isobenzofuranone derivatives can inhibit platelet aggregation. nih.govnih.gov Specifically, it has been suggested that compounds like butylidenephthalide (B10783142) exert their antiplatelet effects by inhibiting the COX-1 enzyme, which leads to a reduction in the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov This makes the isobenzofuran-1(3H)-one scaffold a promising starting point for the development of novel antiplatelet agents. nih.govmdpi.com

Antiproliferative and Anticancer Research Potential

Derivatives of isobenzofuran-1(3H)-one, a class of compounds known as phthalides, have demonstrated significant potential as antiproliferative agents. A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their effects on U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines.

Several of these derivatives showed potent activity, inhibiting cell viability by over 90% at a concentration of 100 µM. Notably, compounds 16 (3-(2,6-Dihydroxy-4-isopropylphenyl)-isobenzofuran-1(3H)-one), 17 , and 18 were identified as the most effective against both cell lines after 48 hours of treatment. The activity of compounds 16 and 18 against K562 cells was particularly remarkable, with IC50 values of 2.79 µM and 1.71 µM, respectively. This potency was superior to that of etoposide (B1684455) (VP16), a commercially available anticancer drug used as a positive control in the assays.

| Compound | Chemical Name | Cell Line | IC50 (µM) |

|---|---|---|---|

| 16 | 3-(2,6-Dihydroxy-4-isopropylphenyl)-isobenzofuran-1(3H)-one | K562 (Myeloid Leukemia) | 2.79 |

| 18 | Not Specified | K562 (Myeloid Leukemia) | 1.71 |

| 16 | 3-(2,6-Dihydroxy-4-isopropylphenyl)-isobenzofuran-1(3H)-one | U937 (Lymphoma) | Data not specified |

| 18 | Not Specified | U937 (Lymphoma) | Data not specified |

| Etoposide (VP16) | (Positive Control) | K562 (Myeloid Leukemia) | 3.06 |

Antiviral Activity (e.g., Anti-rotavirus)

While research specifically targeting the anti-rotavirus activity of 7-aminoisobenzofuran-1(3H)-one derivatives is not extensively documented in the available literature, the broader class of phthalide (B148349) derivatives has shown promise as antiviral agents. A study on compounds isolated from a soft coral-derived fungus, Pestalotiopsis sp., identified a new phthalide derivative, pestalotiolide A. This compound exhibited significant in vitro antiviral activity against Enterovirus 71 (EV71), with an IC50 value of 27.7 µM, which was considerably more potent than the positive control, ribavirin (B1680618) (IC50 = 418.0 µM). researchgate.net This finding suggests that the isobenzofuranone scaffold is a viable starting point for the development of novel antiviral drugs, although its specific efficacy against rotavirus requires further investigation.

Antileishmanial Activity Research

Isobenzofuranone derivatives have emerged as potent agents in antileishmanial research. Leishmaniasis is a parasitic disease with growing drug resistance, necessitating new therapeutic strategies. Studies have shown that chemically synthesized isobenzofuranone derivatives can exhibit a strong antileishmanial effect against both antimony-sensitive and resistant strains of the parasite. nih.govnih.gov

One specific derivative, 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3), demonstrated significant activity. nih.govnih.gov The mechanism of action for these compounds involves the inhibition of type II DNA topoisomerase in Leishmania (LdTOPII). This inhibition disrupts the replication of the parasite's kinetoplast DNA. nih.govnih.gov Furthermore, treatment with these derivatives was shown to induce reactive oxygen species (ROS)-mediated apoptosis-like cell death in the parasite. nih.govnih.gov In animal models, these compounds led to a clearance of parasites in the liver and spleen by inducing a Th1-mediated immune response. nih.govnih.gov These findings highlight the potential of isobenzofuranone derivatives as effective antileishmanial agents that target the parasite's DNA replication machinery and modulate the host's immune response. nih.govnih.gov

Enzyme Inhibition Studies (e.g., IMPDH Inhibition via Analogs)

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and represents a key target for antiviral, immunosuppressive, and anticancer therapies. Research has explored the potential of isobenzofuranone analogs as IMPDH inhibitors.

A study focused on developing inhibitors for Helicobacter pylori IMPDH (HpIMPDH) screened a series of 5-aminoisobenzofuran-1(3H)-one derivatives. From this screening, compound 24 was identified as the most potent and selective molecule, with an IC50 of 2.21 µM against HpIMPDH. researchgate.net Importantly, the active compounds from this series showed no significant inhibition of human IMPDH2 (hIMPDH2), indicating a desirable selectivity for the bacterial enzyme over the human counterpart. researchgate.net This research confirms that the 5-aminoisobenzofuran-1(3H)-one scaffold is a promising foundation for the development of potent and selective IMPDH inhibitors. researchgate.net

| Compound | Target Enzyme | Activity |

|---|---|---|

| 24 | Helicobacter pylori IMPDH (HpIMPDH) | IC50 = 2.21 µM |

| 24 | Human IMPDH2 (hIMPDH2) | No significant activity |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the isobenzofuran-1(3H)-one scaffold. Research has shown that substitutions at various positions on the phthalide ring system significantly influence biological activity against different targets.

For instance, in the context of monoamine oxidase (MAO) inhibition, substitution at the C6 position of the phthalide moiety yields compounds with high binding affinities to both human MAO-A and MAO-B isoforms. nih.gov Specifically, C6-substituted phthalides often display MAO-B specific inhibition. nih.gov For a series of 6-benzyloxyphthalides, the potency of MAO inhibition was found to be influenced by substituents on the para position of the phenyl ring, with a general order of CF3 > I > Br > Cl > F > CH3 > H. nih.gov

In anticancer research, functionalization at the C-3 position is critical. The introduction of a 2,6-dihydroxy-4-isopropylphenyl group at C-3 resulted in a compound with antiproliferative activity superior to the commercial drug etoposide against myeloid leukemia cells.

For tyrosinase inhibition, the presence of hydroxyl groups on a phenyl ring at the C-3 position, as seen in 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, was found to be key for potent activity. researchgate.net Docking and NMR studies revealed that these derivatives interact with the copper atoms in the enzyme's active site, similar to the known inhibitor kojic acid. researchgate.net These SAR studies provide a rational basis for the future design and optimization of isobenzofuran-1(3H)-one derivatives for specific biological targets.

Applications in Organic Synthesis and Materials Science Research

Role as Building Blocks for Complex Organic Molecules

The isobenzofuran-1(3H)-one framework, commonly referred to as a phthalide (B148349), is a core structural motif present in numerous natural products and serves as a versatile starting material for the synthesis of diverse organic compounds. researchgate.net The presence of the amino group at the 7-position enhances its utility, allowing for a wide range of chemical modifications and enabling its incorporation into larger, more complex molecules.